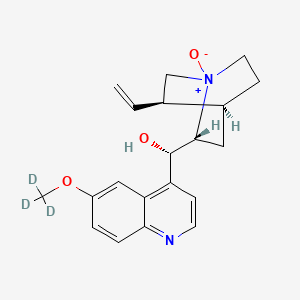
5-(2-Fluorophenyl)-2-(triphenylmethyl)-2H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Trityl-5-(2-fluorophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the trityl group and the fluorophenyl group in this compound makes it unique and potentially useful in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-5-(2-fluorophenyl)-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an azide with a nitrile. In this case, 2-fluorobenzonitrile can be reacted with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) to form 5-(2-fluorophenyl)-1H-tetrazole.
Introduction of the Trityl Group: The trityl group can be introduced by reacting the 5-(2-fluorophenyl)-1H-tetrazole with trityl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
The industrial production of N-Trityl-5-(2-fluorophenyl)-1H-tetrazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-Trityl-5-(2-fluorophenyl)-1H-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The trityl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the trityl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and bases can be used for substitution reactions.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can be employed for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various trityl-substituted derivatives, while hydrolysis can result in the formation of 5-(2-fluorophenyl)-1H-tetrazole.
科学研究应用
N-Trityl-5-(2-fluorophenyl)-1H-tetrazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Trityl-5-(2-fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The trityl group can enhance the compound’s stability and binding affinity to its targets. The fluorophenyl group can contribute to the compound’s lipophilicity and ability to cross biological membranes.
相似化合物的比较
Similar Compounds
5-(2-Fluorophenyl)-1H-tetrazole: Lacks the trityl group, making it less stable and less lipophilic.
N-Trityl-5-phenyl-1H-tetrazole: Similar structure but without the fluorine atom, which can affect its biological activity and properties.
Uniqueness
N-Trityl-5-(2-fluorophenyl)-1H-tetrazole is unique due to the presence of both the trityl and fluorophenyl groups. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C26H19FN4 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
5-(2-fluorophenyl)-2-trityltetrazole |
InChI |
InChI=1S/C26H19FN4/c27-24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
InChI 键 |
BTNJGMDCVUQCBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


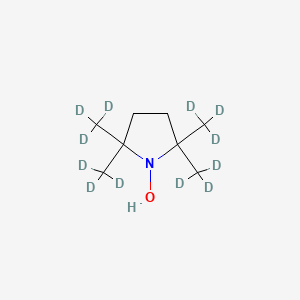

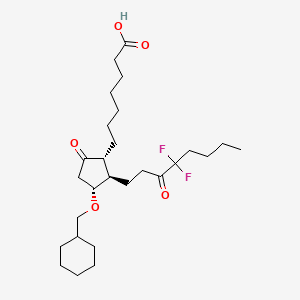
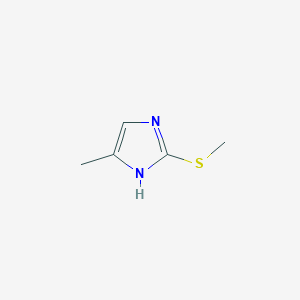
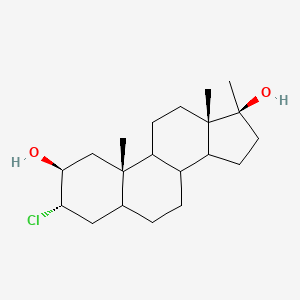
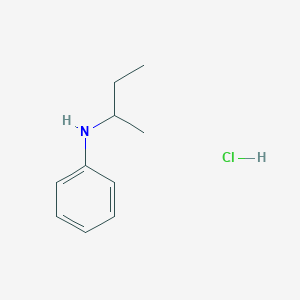


![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
